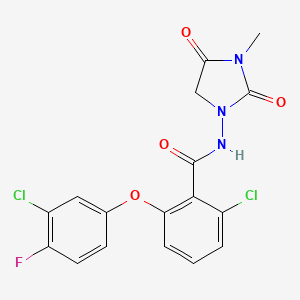![molecular formula C18H16N4O B7428720 4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7428720.png)
4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer. This compound is structurally related to other well-known tyrosine kinase inhibitors, which are used to target specific enzymes involved in the growth and proliferation of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methyl-3-nitrobenzoic acid, which is then converted to the corresponding amine through reduction. This amine is then coupled with 4-(pyrimidin-2-ylamino)phenylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to improve yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and cost-effective production .
化学反应分析
Types of Reactions
4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
科学研究应用
4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of 4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide involves the inhibition of specific tyrosine kinases. These enzymes play a crucial role in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can effectively block the growth of cancer cells. The molecular targets include various tyrosine kinases, and the pathways involved are those related to cell signaling and growth regulation .
相似化合物的比较
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more selective tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide is unique in its specific structural features, which confer distinct binding properties and selectivity towards certain tyrosine kinases. This makes it a valuable compound for targeted cancer therapy, offering potential advantages in terms of efficacy and safety compared to other similar compounds .
属性
IUPAC Name |
4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-3-5-14(6-4-13)17(23)21-15-7-9-16(10-8-15)22-18-19-11-2-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPCVRANXQRVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate](/img/structure/B7428644.png)
![1H-indazol-6-yl 2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B7428645.png)

![1-(2-bromophenyl)-2-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol](/img/structure/B7428658.png)
![2-ethyl-2-methyl-N-(1-oxaspiro[5.5]undecan-4-yl)morpholine-4-carboxamide](/img/structure/B7428659.png)
![1-(1-Adamantyl)-3-[3-[2-(3,5-difluorophenyl)hydrazinyl]-3-oxopropyl]urea](/img/structure/B7428661.png)
![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-N'-(3,5-dimethoxyphenyl)oxamide](/img/structure/B7428671.png)
![[2-[4-Acetamido-2-(trifluoromethyl)anilino]-2-oxoethyl] 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B7428685.png)
![5-(furan-2-yl)-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7428697.png)
![ethyl N-[4-[(4-morpholin-4-ylpyridine-2-carbonyl)amino]phenyl]carbamate](/img/structure/B7428698.png)
![2-(furan-2-yl)-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7428706.png)
![6-[2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)-2-oxoethyl]-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7428714.png)
![N-[1-oxo-1-[4-(pyrimidin-2-ylamino)anilino]propan-2-yl]furan-2-carboxamide](/img/structure/B7428726.png)
![4-(3-fluorophenoxy)-N-[4-(pyrimidin-2-ylamino)phenyl]butanamide](/img/structure/B7428740.png)
